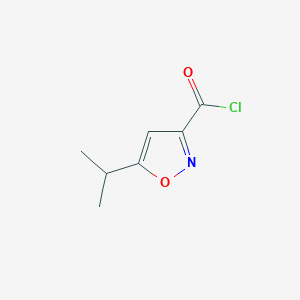
2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar benzophenone derivatives. For instance, the first paper describes a fluorimetric method for determining a benzodiazepine derivative, which could potentially be adapted for the analysis of benzophenone derivatives . The second paper outlines a one-pot synthesis of a chloro-fluoro benzophenone, which may offer insights into the synthesis of the compound .
Synthesis Analysis
The synthesis of benzophenone derivatives can be complex, involving multiple steps and careful control of reaction conditions. The second paper provides a method for synthesizing a chloro-fluoro benzophenone via a one-pot process that includes fluorination and a Friedel–Crafts reaction . This method could potentially be adapted to synthesize "2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" by altering the starting materials and reaction conditions to incorporate the appropriate substituents at the correct positions on the benzophenone backbone.
Molecular Structure Analysis
While the molecular structure of "2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not analyzed in the provided papers, the structure can be inferred to contain a benzophenone core with chloro and fluoro substituents, as well as a piperazinomethyl group. Techniques such as NMR, IR, and mass spectrometry, which are commonly used to analyze the structure of organic compounds, would likely be employed to confirm the structure of this compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone". However, benzophenone derivatives are known to undergo various chemical reactions, including aldol condensation as mentioned in the first paper . This reaction involves the formation of a carbon-carbon bond between the alpha carbon of an aldehyde or ketone and the carbonyl carbon of another aldehyde or ketone. Such reactions could be relevant for further functionalization of the benzophenone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" would include its melting point, boiling point, solubility, and stability. These properties are not discussed in the provided papers, but they are critical for understanding the compound's behavior in different environments and for developing appropriate handling and storage protocols. The presence of chloro and fluoro substituents would likely affect the compound's electronegativity and hydrophobicity, while the piperazinomethyl group could influence its basicity and solubility in organic solvents.
Wissenschaftliche Forschungsanwendungen
Applications in Chemical Reactions
- Cleavage Reactions : Benzophenones, including derivatives similar to the queried compound, have been studied for their reactivity in cleavage reactions. For instance, treatment with potassamide in ammonia cleaved various halogenobenzophenones to produce corresponding acids and xanthenones. These studies contribute to the understanding of chemical reactivity and potential applications in synthesis pathways (Gibson, Vines, & Walthew, 1975).
Applications in Material Science
- Polymer Synthesis : Research has been conducted on the synthesis of new polymers using benzophenone derivatives. For example, rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics have been synthesized using halogenated benzophenones, leading to developments in the field of polymer chemistry and materials science (Ghassemi, Ndip, & Mcgrath, 2004).
Applications in Medicinal Chemistry
- Anti-Cancer Research : Novel benzophenone analogs have shown promising results in tumor growth inhibition and anti-angiogenesis, contributing significantly to anti-cancer drug development. These studies highlight the potential of benzophenone derivatives in medicinal chemistry and oncology (Mohammed & Khanum, 2018).
Applications in Analytical Chemistry
- Analytical Methods : Benzophenones, including fluorinated derivatives, have been used in the development of analytical methods for various applications, such as the determination of UV filters in environmental samples. This highlights the role of benzophenone derivatives in analytical chemistry and environmental studies (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(21)12-18(17)20/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVABXFLELPTGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643442 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898789-12-3 |
Source


|
| Record name | Methanone, (2-chloro-4-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)


![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)
![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)


![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)

